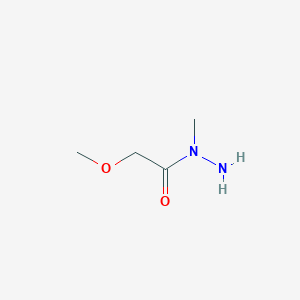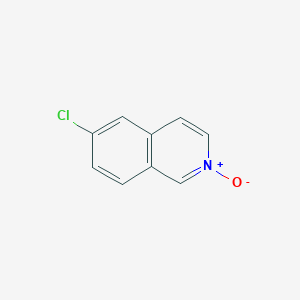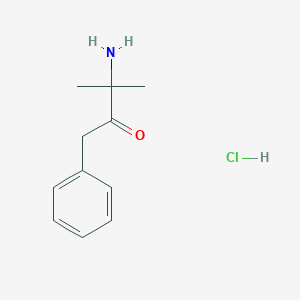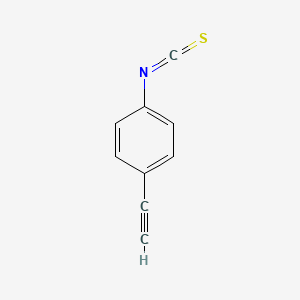![molecular formula C10H20N2O2 B6619050 tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate CAS No. 2137058-21-8](/img/structure/B6619050.png)
tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate
Übersicht
Beschreibung
“tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2137058-21-8 . It has a molecular weight of 200.28 . The compound is in the form of an oil and is stored at a temperature of 4°C .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (S)-3- (1-aminoethyl)azetidine-1-carboxylate . The Inchi Code for this compound is 1S/C10H20N2O2/c1-7 (11)8-5-12 (6-8)9 (13)14-10 (2,3)4/h7-8H,5-6,11H2,1-4H3/t7-/m0/s1 . The Inchi key is JSURSCDQTBSUPP-ZETCQYMHSA-N .Physical And Chemical Properties Analysis
The compound is in the form of an oil . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate is used in a variety of scientific research applications. It has been used in studies on the mechanism of action of enzymes and other proteins, as well as in studies on the biochemical and physiological effects of drugs. It has also been used in studies on the structure and function of DNA and RNA. In addition, this compound has been used in studies on the metabolism of drugs and other compounds, as well as in studies on the synthesis of proteins.
Wirkmechanismus
The mechanism of action of tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate is not yet fully understood. However, it is believed that the compound binds to certain proteins and enzymes, which leads to a change in their activity. This change in activity can result in a variety of biochemical and physiological effects, depending on the protein or enzyme that is affected.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, leading to a decrease in the production of certain hormones and other compounds. In addition, it has been shown to affect the metabolism of drugs and other compounds, as well as the synthesis of proteins. Finally, it has been shown to have an anti-inflammatory effect, as well as an anti-cancer effect.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate has several advantages for laboratory experiments. First, it is relatively easy to synthesize and is available in a variety of forms. Second, it has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. Finally, it is relatively stable and can be stored for long periods of time.
However, there are also some limitations to using this compound in laboratory experiments. First, it can be toxic in large doses and should be handled with care. Second, it is not very soluble in water, so it must be dissolved in a solvent before use. Finally, it can react with other compounds, so it must be used with caution.
Zukünftige Richtungen
The potential future directions for tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate are numerous. It could be used in further studies on the mechanism of action of enzymes and other proteins, as well as in studies on the biochemical and physiological effects of drugs. It could also be used in studies on the structure and function of DNA and RNA, as well as in studies on the metabolism of drugs and other compounds. Additionally, it could be used in studies on the synthesis of proteins, as well as in studies on the development of new drugs and therapies. Finally, it could be used in studies on the development of new materials and technologies.
Safety and Hazards
The compound has been classified as dangerous with the signal word "Danger" . It has hazard statements H315, H318, and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSURSCDQTBSUPP-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6618980.png)





![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6619014.png)




![2-[(4,6-Diamino-2-pyrimidinyl)thio]-1-(4-morpholinyl)ethanone](/img/structure/B6619042.png)
